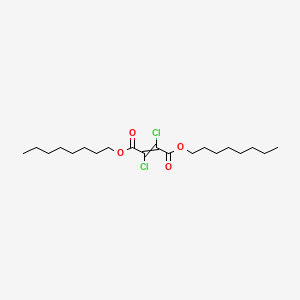
Di(buta-1,3-dien-2-yl)(dimethoxy)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Di(buta-1,3-dien-2-yl)(dimethoxy)silane is an organosilicon compound characterized by the presence of two buta-1,3-dien-2-yl groups and two methoxy groups attached to a silicon atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of di(buta-1,3-dien-2-yl)(dimethoxy)silane typically involves the reaction of buta-1,3-diene derivatives with silicon-containing reagents. One common method is the reaction of 1-trimethylsilylbuta-2,3-diene with methanol in the presence of a catalyst such as tin tetrachloride or antimony trichloride . The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with high selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and chromatography are employed to obtain high-purity products suitable for various applications.
化学反应分析
Types of Reactions
Di(buta-1,3-dien-2-yl)(dimethoxy)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes with different substituents.
Substitution: The methoxy groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide are employed.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various silanes with different substituents.
Substitution: Halosilanes or alkylsilanes.
科学研究应用
Di(buta-1,3-dien-2-yl)(dimethoxy)silane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and polymers.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with biomolecules.
Medicine: Explored for its potential in developing new therapeutic agents and diagnostic tools.
Industry: Utilized in the production of advanced materials, including coatings, adhesives, and sealants.
作用机制
The mechanism of action of di(buta-1,3-dien-2-yl)(dimethoxy)silane involves its interaction with various molecular targets and pathways. The compound can form stable complexes with metal ions and organic molecules, facilitating catalytic reactions and enhancing the reactivity of other compounds. Additionally, the presence of the buta-1,3-dien-2-yl groups allows for conjugation with other molecules, enabling the formation of complex structures with unique properties .
相似化合物的比较
Similar Compounds
Buta-1,3-dien-2-ylbenzene: Similar in structure but contains a benzene ring instead of methoxy groups.
Buta-1,3-dien-2-yl(methoxy)silane: Contains one methoxy group and one buta-1,3-dien-2-yl group.
Danishefsky’s diene: An organosilicon compound with a similar diene structure but different substituents.
Uniqueness
Di(buta-1,3-dien-2-yl)(dimethoxy)silane is unique due to the presence of both buta-1,3-dien-2-yl and methoxy groups attached to the silicon atom. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various applications in organic synthesis and materials science.
属性
CAS 编号 |
106154-12-5 |
|---|---|
分子式 |
C10H16O2Si |
分子量 |
196.32 g/mol |
IUPAC 名称 |
bis(buta-1,3-dien-2-yl)-dimethoxysilane |
InChI |
InChI=1S/C10H16O2Si/c1-7-9(3)13(11-5,12-6)10(4)8-2/h7-8H,1-4H2,5-6H3 |
InChI 键 |
RCMZUEJTEZSQMH-UHFFFAOYSA-N |
规范 SMILES |
CO[Si](C(=C)C=C)(C(=C)C=C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


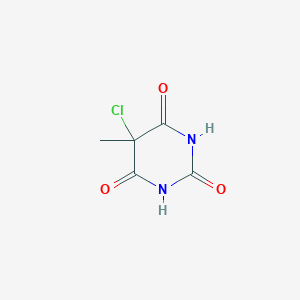
![6-[(Prop-2-en-1-yl)sulfanyl]pyrimidin-2(1H)-one](/img/structure/B14333069.png)

![3,3-Bis[4-(2-hydroxyethoxy)phenyl]-2-benzofuran-1(3H)-one](/img/structure/B14333079.png)

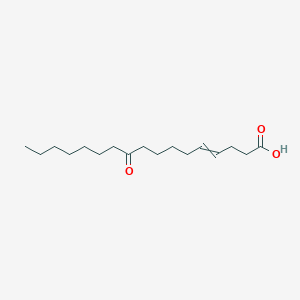
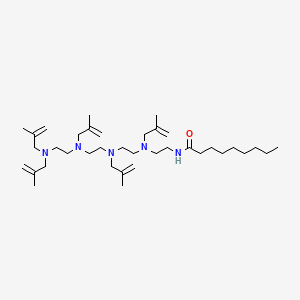
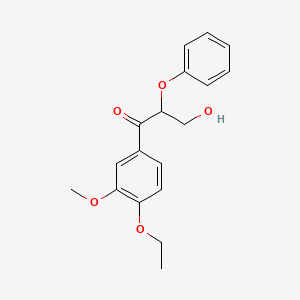
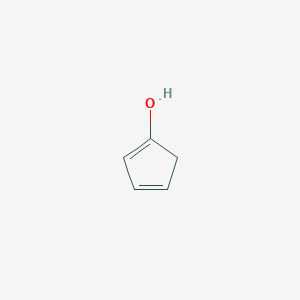

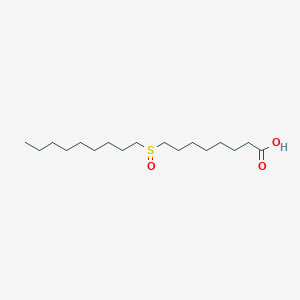

![1-Iodo-2-{[2-(methylsulfanyl)ethyl]sulfanyl}benzene](/img/structure/B14333127.png)
